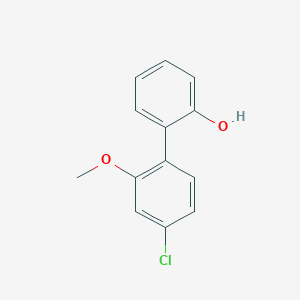![molecular formula C15H15NO2 B6370416 3-[4-(N,N-Dimethylaminocarbonyl)phenyl]phenol, 95% CAS No. 1261896-45-0](/img/structure/B6370416.png)
3-[4-(N,N-Dimethylaminocarbonyl)phenyl]phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(N,N-Dimethylaminocarbonyl)phenyl]phenol, 95% (3-DAP) is a chemical compound that has been used extensively in scientific research and laboratory experiments. It is an organic compound with a wide range of applications, including use as a reagent, catalyst, and in analytical chemistry. 3-DAP is a white crystalline solid with a melting point of 120-122°C and a boiling point of 276-278°C. It is also soluble in organic solvents such as alcohols, ethers, and acetone.
Wissenschaftliche Forschungsanwendungen
3-[4-(N,N-Dimethylaminocarbonyl)phenyl]phenol, 95% is used in a variety of scientific research applications. It is used as a catalyst in organic synthesis, as a reagent in the preparation of pharmaceuticals, and as a reagent in analytical chemistry. It is also used in the development of new drugs and in the study of enzyme kinetics. Additionally, 3-[4-(N,N-Dimethylaminocarbonyl)phenyl]phenol, 95% is used to study the mechanism of action of enzymes and to investigate the interactions between proteins and other molecules.
Wirkmechanismus
The mechanism of action of 3-[4-(N,N-Dimethylaminocarbonyl)phenyl]phenol, 95% is not fully understood. However, it is believed to act as a competitive inhibitor of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. It is thought to inhibit the activity of these enzymes by binding to the active site and preventing the binding of the substrate. Additionally, 3-[4-(N,N-Dimethylaminocarbonyl)phenyl]phenol, 95% may also act as an allosteric inhibitor, meaning that it can bind to a different site on the enzyme and alter its structure, thereby affecting its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-[4-(N,N-Dimethylaminocarbonyl)phenyl]phenol, 95% are not fully understood. However, it is known to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. It has also been shown to have an effect on the activity of other enzymes, such as glutamate decarboxylase and adenosine deaminase. Additionally, 3-[4-(N,N-Dimethylaminocarbonyl)phenyl]phenol, 95% has been shown to have an effect on the activity of certain hormones, such as insulin and glucagon.
Vorteile Und Einschränkungen Für Laborexperimente
3-[4-(N,N-Dimethylaminocarbonyl)phenyl]phenol, 95% is a useful reagent for laboratory experiments due to its high yield, low cost, and ease of synthesis. Additionally, it is a relatively stable compound and is soluble in organic solvents, making it an ideal reagent for a variety of laboratory experiments. However, 3-[4-(N,N-Dimethylaminocarbonyl)phenyl]phenol, 95% also has some limitations. For example, it is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, it is not very stable in the presence of acids or bases, making it unsuitable for certain experiments.
Zukünftige Richtungen
There are a variety of potential future directions for research involving 3-[4-(N,N-Dimethylaminocarbonyl)phenyl]phenol, 95%. For example, further research could be conducted to investigate the mechanism of action of 3-[4-(N,N-Dimethylaminocarbonyl)phenyl]phenol, 95% and its effects on other enzymes and hormones. Additionally, further research could be conducted to investigate the potential use of 3-[4-(N,N-Dimethylaminocarbonyl)phenyl]phenol, 95% as a drug or therapeutic agent. Furthermore, research could be conducted to explore the potential applications of 3-[4-(N,N-Dimethylaminocarbonyl)phenyl]phenol, 95% in other areas, such as in the development of new materials or in the study of biological processes. Finally, research could be conducted to investigate the potential toxicological effects of 3-[4-(N,N-Dimethylaminocarbonyl)phenyl]phenol, 95%, as well as its potential for use in the diagnosis and treatment of diseases.
Synthesemethoden
3-[4-(N,N-Dimethylaminocarbonyl)phenyl]phenol, 95% is synthesized through a two-step process. The first step involves the reaction of dimethylaminobenzaldehyde and phenylhydrazine in the presence of hydrochloric acid to form the intermediate compound, 4-dimethylaminobenzaldehyde. This is followed by the reaction of 4-dimethylaminobenzaldehyde with p-toluenesulfonyl chloride in the presence of pyridine to form 3-[4-(N,N-Dimethylaminocarbonyl)phenyl]phenol, 95%. The yield of the reaction is typically 95%.
Eigenschaften
IUPAC Name |
4-(3-hydroxyphenyl)-N,N-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-16(2)15(18)12-8-6-11(7-9-12)13-4-3-5-14(17)10-13/h3-10,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGODGOMALUAEOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80683572 |
Source


|
| Record name | 3'-Hydroxy-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80683572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261896-45-0 |
Source


|
| Record name | 3'-Hydroxy-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80683572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[5-(Methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6370356.png)








